molecular formula C16H13ClN4OS B12053881 5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-41-0

5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12053881
CAS No.: 478254-41-0
M. Wt: 344.8 g/mol
InChI Key: GFOKROJJHVDVPY-VCHYOVAHSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a 1,2,4-triazole core substituted with a thiol (-SH) group at position 2. The structure features:

  • 2-Chlorophenyl group at position 5: Enhances lipophilicity and influences electronic properties.
  • 3-Methoxybenzylideneamino group at position 4: A Schiff base formed via condensation of an amino-triazole with 3-methoxybenzaldehyde.

Synthesis of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol via cyclization of thiocarbohydrazides with substituted benzoic acids .

Schiff base formation by reacting the amino group with 3-methoxybenzaldehyde in ethanol or acetic acid under reflux .

Properties

CAS No.

478254-41-0

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4OS/c1-22-12-6-4-5-11(9-12)10-18-21-15(19-20-16(21)23)13-7-2-3-8-14(13)17/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

GFOKROJJHVDVPY-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylidenehydrazine to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of triazole derivatives, including 5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Mechanism of Action : The compound likely interacts with bacterial enzymes, inhibiting their function and leading to bacterial cell death. Molecular docking studies have shown promising binding affinities with key bacterial targets .
  • Case Studies : In vitro tests demonstrated that derivatives of triazoles possess minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. For example, certain derivatives showed MIC values as low as 0.5 µg/mL against E. coli and Staphylococcus aureus, indicating robust antibacterial activity .

Antifungal Properties

The compound has also been evaluated for antifungal activity:

  • Efficacy Against Fungi : Similar triazole compounds have shown effectiveness against fungi such as Candida albicans. The mechanism involves disrupting fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of 5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been a focal point in recent research:

  • Cytotoxicity Studies : Studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. For example, it was found to inhibit cell proliferation significantly in MDA-MB-231 (triple-negative breast cancer) cells .
  • Selectivity Towards Cancer Cells : The synthesized derivatives demonstrated higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntibacterialE. coli, Staphylococcus aureusMIC values as low as 0.5 µg/mL
AntifungalCandida albicansDisruption of cell membrane integrity
AnticancerMelanoma (IGR39), Breast Cancer (MDA-MB-231)Significant cytotoxicity; selective action

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key structural variations among triazole-thiol derivatives include substituents on the phenyl ring (position 5) and the benzylidene moiety (position 4). These modifications significantly impact physicochemical properties, bioactivity, and applications.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂, ) and chloro (-Cl, ) substituents increase electrophilicity, whereas methoxy (-OCH₃, ) enhances electron density, affecting reactivity and binding interactions.
  • Synthesis Yields: Yields vary widely (39–83%) depending on steric and electronic effects of substituents.
Antimicrobial Activity
  • Chiral Derivatives: Compounds like (-)-5-[(1S)amino(2-chlorophenyl)methyl]-4-substituted phenyl-triazole-3-thiols exhibit moderate antibacterial activity against E. coli and S. aureus .
  • Pyrazole-Triazole Hybrids : Derivatives with pyrazole moieties (e.g., IC₅₀ = 1.50 μM for alkaline phosphatase inhibition) show enhanced bioactivity compared to methoxy-substituted analogs .
Corrosion Inhibition
  • Electron-Donating Groups : Methoxy-substituted triazoles demonstrate superior corrosion inhibition for aluminum alloys in acidic environments due to strong adsorption via sulfur and nitrogen atoms .
  • Chloro vs. Nitro Substituents : Chlorophenyl derivatives (e.g., 5-(4-chlorophenyl)-triazole-3-thiol) exhibit higher inhibition efficiency (85%) than nitro-substituted analogs (72%) in 0.1 M HCl .
Toxicity
  • Acute Toxicity (LD₅₀): The LD₅₀ for 5-(2-fluorophenyl)-4-(3,4-dimethoxybenzylideneamino)-triazole-3-thiol is 1190 mg/kg (Class IV toxicity), suggesting that methoxy groups may reduce acute toxicity compared to nitro derivatives .

Structure-Activity Relationships (SAR)

Benzylidene Substituents :

  • Methoxy groups improve solubility and reduce toxicity but may lower antimicrobial potency compared to nitro or chloro groups .
  • Bulky substituents (e.g., naphthalenyloxy) decrease yields due to steric effects but enhance corrosion inhibition .

Biological Activity

The compound 5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS No. 478254-41-0) is a member of the triazole family, characterized by its unique structural features that confer potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and related studies.

Molecular Characteristics

  • Molecular Formula : C16_{16}H13_{13}ClN4_{4}OS
  • Molecular Weight : 344.8 g/mol
  • IUPAC Name : 3-(2-chlorophenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • SMILES : COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Structural Representation

The compound features a triazole ring linked to a chlorophenyl and methoxybenzylidene moiety, which are believed to influence its biological activity significantly.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of triazole derivatives against various cancer cell lines. The compound in focus has shown promising results in inhibiting the proliferation of cancer cells through several mechanisms:

  • Cell Line Testing :
    • The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay.
    • Results indicated that it exhibited higher cytotoxicity against the melanoma cell line compared to others, suggesting selectivity towards certain cancer types .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell migration .
    • Structure-activity relationship (SAR) studies suggest that substituents such as methoxy and chloro groups enhance the anticancer activity by facilitating interactions with cellular targets.

Comparative Efficacy

A comparative analysis of various synthesized triazole derivatives shows that those containing similar structural motifs exhibit varying degrees of efficacy:

Compound NameIC50_{50} (µg/mL)Cell Line Tested
Compound A1.61 ± 1.92Melanoma
Compound B1.98 ± 1.22Breast Cancer
Compound C<10Pancreatic Carcinoma

The data indicates that structural modifications can lead to significant differences in biological activity, emphasizing the importance of molecular design in drug development .

Study on Hydrazone Derivatives

In a related study focusing on hydrazone derivatives of triazoles, compounds were synthesized that demonstrated enhanced cytotoxicity against cancer cells. Notably, derivatives with specific substitutions exhibited selective toxicity towards cancerous cells while sparing normal cells . This highlights the potential for developing targeted therapies based on triazole scaffolds.

Synthesis and Evaluation

A synthesis study reported the creation of various 1,2,4-triazole derivatives from hydrazone precursors. These compounds were evaluated for their anti-lipase and anti-urease activities alongside anticancer properties. The findings suggested a correlation between structural features and biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(2-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer: The compound is synthesized via Schiff base condensation between 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 3-methoxybenzaldehyde. The reaction is typically conducted in ethanol or methanol under reflux conditions (60–80°C, 4–6 hours). Purification involves silica gel column chromatography using hexane:ethyl acetate (3:1 to 1:1 gradients) to isolate the product in yields ranging from 65% to 85% .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer: Characterization employs:

  • 1H/13C NMR : To confirm substituent positions (e.g., δ 8.3–8.5 ppm for the imine proton).
  • IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~2550 cm⁻¹ (S-H stretch).
  • HR-MS : To validate molecular ion peaks (e.g., [M+H⁺] calculated for C₁₆H₁₃ClN₄OS: 352.04; observed: 352.08) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer:

  • Enzyme inhibition assays : Alkaline phosphatase (ALP) inhibition using p-nitrophenyl phosphate as a substrate, with IC₅₀ determination via spectrophotometry (e.g., IC₅₀ = 1.50–4.89 μM for structural analogs) .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Staphylococcus aureus or Candida albicans .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to ALP or fungal CYP51 (target for antifungals). Analyze hydrogen bonding and hydrophobic interactions with residues like Arg166 or His310 .
  • QSAR analysis : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values to optimize activity .

Q. What methodologies assess acute toxicity for preclinical evaluation?

  • Methodological Answer:

  • In silico : ProTox-II or ADMETlab for predicting LD₅₀ and hepatotoxicity (e.g., structural analogs show LD₅₀ = 1190 mg/kg, Class IV toxicity) .
  • In vivo : OECD Guideline 423 for acute oral toxicity in rodents, monitoring mortality, organ histopathology, and biochemical markers (e.g., ALT/AST levels) .

Q. How do substituent variations on the triazole core affect biological activity?

  • Methodological Answer:

  • SAR Table :
Substituent PositionModificationIC₅₀ (ALP Inhibition)Key Observation
2-ChlorophenylNone (parent compound)1.50 μMBaseline activity
2-MethoxyphenylElectron-donating4.89 μMReduced activity due to lower electrophilicity
3-TrifluoromethoxyElectron-withdrawing0.92 μMEnhanced binding via hydrophobic interactions
  • Experimental Design : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂, CF₃) at the benzylidene ring. Test using dose-response curves and molecular dynamics simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) to account for assay variability.
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if enzymatic activity conflicts with docking predictions .

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